molecular formula C21H22N2O4 B131748 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole CAS No. 84163-07-5

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole

Cat. No.: B131748
CAS No.: 84163-07-5
M. Wt: 366.4 g/mol
InChI Key: NHMMJHHJXWPHHV-UHFFFAOYSA-N
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Description

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole is a chemical compound with the molecular formula C21H22N2O4 and a molecular weight of 366.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole typically involves the reaction of benzyl piperidine-1-carboxylate with 6-methoxy-1,2-benzoxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. Techniques such as crystallization and recrystallization may be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-2-carboxylate derivatives have similar biological activities, including antiviral and anticancer properties.

    Benzoxazole Derivatives: Other benzoxazole derivatives also exhibit antimicrobial and anticancer activities.

Uniqueness

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole is unique due to its specific structure, which combines the benzoxazole and piperidine moieties.

Properties

IUPAC Name

benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-25-17-7-8-18-19(13-17)27-22-20(18)16-9-11-23(12-10-16)21(24)26-14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMMJHHJXWPHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517443
Record name Benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84163-07-5
Record name Benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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